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Compound of Interest

Compound Name: 5-Butyl-2-phenylpyridine

Cat. No.: B2446980 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Butyl-2-
phenylpyridine

This guide provides a comprehensive overview of the expected spectroscopic data for 5-Butyl-
2-phenylpyridine. Designed for researchers, scientists, and professionals in drug

development, this document delves into the principles and practical applications of key

analytical techniques for the structural elucidation and characterization of this compound. By

integrating theoretical predictions with data from analogous structures, this whitepaper serves

as a predictive guide for the spectroscopic analysis of 5-Butyl-2-phenylpyridine.

Introduction to 5-Butyl-2-phenylpyridine
5-Butyl-2-phenylpyridine is a substituted pyridine derivative with a molecular formula of

C₁₅H₁₇N and a CAS Registry Number of 100907-37-7.[1][2] Its structure, featuring a phenyl

group at the 2-position and a butyl group at the 5-position of the pyridine ring, makes it a

subject of interest in medicinal chemistry and materials science due to the versatile nature of

the bipyridyl scaffold. Accurate spectroscopic characterization is paramount for confirming its

identity, purity, and for understanding its chemical behavior in various applications.

This guide will explore the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared

(IR) spectroscopic data for 5-Butyl-2-phenylpyridine. Each section will provide a theoretical

framework, predicted data, a detailed interpretation, and a standardized experimental protocol.

Molecular Structure and Key Features
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To facilitate the interpretation of spectroscopic data, it is essential to understand the molecular

structure of 5-Butyl-2-phenylpyridine.

Caption: Molecular structure of 5-Butyl-2-phenylpyridine.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-6 8.6 - 8.8 d 1H ~2.0

Phenyl (ortho) 7.9 - 8.1 m 2H

Phenyl (meta,

para)
7.3 - 7.5 m 3H

H-3 7.6 - 7.8 d 1H ~8.0

H-4 7.2 - 7.4 dd 1H ~8.0, 2.0

Butyl (α-CH₂) 2.6 - 2.8 t 2H ~7.5

Butyl (β-CH₂) 1.6 - 1.8 sextet 2H ~7.5

Butyl (γ-CH₂) 1.3 - 1.5 sextet 2H ~7.5

Butyl (δ-CH₃) 0.9 - 1.0 t 3H ~7.5

Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 5-Butyl-2-phenylpyridine will exhibit distinct signals

corresponding to the aromatic protons of the pyridine and phenyl rings, and the aliphatic

protons of the butyl chain.
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Aromatic Region (7.2 - 8.8 ppm):

The proton at the C-6 position (H-6) of the pyridine ring is expected to be the most

downfield signal due to the deshielding effect of the adjacent nitrogen atom, appearing as

a doublet.

The ortho-protons of the phenyl group are also deshielded and will likely appear as a

multiplet.

The meta and para-protons of the phenyl group will resonate at a slightly higher field as a

multiplet.

The protons at C-3 and C-4 of the pyridine ring will show characteristic doublet and

doublet of doublets patterns, respectively, due to ortho and meta coupling.

Aliphatic Region (0.9 - 2.8 ppm):

The methylene group attached to the pyridine ring (α-CH₂) will be the most deshielded of

the butyl chain protons, appearing as a triplet.

The subsequent methylene groups (β-CH₂ and γ-CH₂) will appear as sextets.

The terminal methyl group (δ-CH₃) of the butyl chain will be the most upfield signal,

appearing as a triplet.

Experimental Protocol for ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of 5-Butyl-2-phenylpyridine in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Probe: Standard broadband or proton-optimized probe.

Temperature: 298 K.
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Data Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Integrate the signals and determine the chemical shifts and coupling constants.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data
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Carbon Predicted Chemical Shift (δ, ppm)

Pyridine C-2 155 - 158

Pyridine C-6 148 - 151

Phenyl C-1' 138 - 141

Pyridine C-4 135 - 138

Pyridine C-5 132 - 135

Phenyl (ortho, meta, para) 126 - 130

Pyridine C-3 120 - 123

Butyl C-α 35 - 38

Butyl C-β 33 - 36

Butyl C-γ 22 - 25

Butyl C-δ 13 - 15

Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for all 15 carbon atoms in the molecule.

Aromatic Region (120 - 160 ppm):

The quaternary carbons (C-2, C-5, and C-1') will have distinct chemical shifts. C-2, being

attached to nitrogen and the phenyl group, is expected to be significantly downfield.

The protonated aromatic carbons will appear in the range of 120-151 ppm. The chemical

shifts will be influenced by the nitrogen atom and the substituents.

Aliphatic Region (13 - 38 ppm):

The four carbons of the butyl chain will be observed in the upfield region of the spectrum,

with the terminal methyl carbon being the most shielded.

Experimental Protocol for ¹³C NMR
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Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrument Setup:

Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for

¹³C).

Probe: Standard broadband probe.

Data Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data
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m/z Interpretation

211 Molecular ion [M]⁺

196 [M - CH₃]⁺

182 [M - C₂H₅]⁺

168 [M - C₃H₇]⁺

154 [M - C₄H₉]⁺ (loss of butyl radical)

77 Phenyl cation [C₆H₅]⁺

Interpretation of the Mass Spectrum
The mass spectrum of 5-Butyl-2-phenylpyridine is expected to show a prominent molecular

ion peak at m/z 211, corresponding to its molecular weight. The fragmentation pattern will likely

be dominated by the cleavage of the butyl chain. The base peak could be the fragment

resulting from the loss of a propyl radical (m/z 168) via McLafferty rearrangement, or the loss of

the entire butyl chain (m/z 154). The presence of a peak at m/z 77 would be indicative of the

phenyl group.

Mass Spectrometry Fragmentation Workflow

5-Butyl-2-phenylpyridine
(m/z 211) Electron Ionization70 eV Molecular Ion [M]⁺

(m/z 211)

Loss of C₃H₇

[M-43]⁺
(m/z 168)

α-cleavage

Loss of C₄H₉

[M-57]⁺
(m/z 154)

β-cleavage

Phenyl Cation
[C₆H₅]⁺
(m/z 77)Ring cleavage

Click to download full resolution via product page
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Caption: Predicted fragmentation pathway for 5-Butyl-2-phenylpyridine.

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or acetonitrile) via direct infusion or through a GC or LC system.

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft

ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 50-500).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data
Wavenumber (cm⁻¹) Vibration

3050 - 3100 C-H stretching (aromatic)

2850 - 2960 C-H stretching (aliphatic)

1580 - 1610 C=C and C=N stretching (aromatic rings)

1450 - 1500 C=C stretching (aromatic rings)

1465 C-H bending (aliphatic CH₂)

1375 C-H bending (aliphatic CH₃)

750 - 800 C-H out-of-plane bending (aromatic)

Interpretation of the IR Spectrum
The IR spectrum will confirm the presence of both aromatic and aliphatic components.

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Strong bands below 3000 cm⁻¹.

Ring Vibrations: A series of bands in the 1450-1610 cm⁻¹ region, characteristic of the

pyridine and phenyl rings.

C-H Bending: Bands in the fingerprint region corresponding to the bending vibrations of the

butyl chain and the out-of-plane bending of the aromatic C-H bonds.

Experimental Protocol for IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a

liquid cell.

ATR: Place a drop of the sample directly on the ATR crystal.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample holder or pure solvent.

Collect the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the structural confirmation and characterization of 5-Butyl-2-phenylpyridine. By combining

the predictive power of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy,
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researchers can confidently verify the synthesis and purity of this compound. The provided

protocols offer standardized methods for data acquisition, ensuring reproducibility and reliability

in experimental results. This guide serves as a valuable resource for scientists engaged in the

synthesis, analysis, and application of novel pyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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